molecular formula C11H10O3S B099931 Methyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 19492-99-0

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B099931
CAS RN: 19492-99-0
M. Wt: 222.26 g/mol
InChI Key: NYPCNZRDJYLVLF-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate is a compound that is part of a family of benzo[b]thiophene derivatives. These compounds have been the subject of various studies due to their potential applications in pharmacology and materials science. The benzo[b]thiophene moiety is a structural component that can impart interesting chemical and physical properties to the molecules it is part of, making these derivatives valuable for further research and development .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves reactions with methyl mercaptoacetate and activated quinones, as well as various substitution reactions including bromination, nitration, and formylation. For instance, the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate, a related compound, is achieved through the reaction of methyl mercaptoacetate with activated 1,4-benzoquinones . Additionally, substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have been investigated, revealing insights into the reactivity and selectivity of these compounds . The synthesis of these compounds is crucial for their evaluation as potential chemotherapeutic agents or charge-transporting materials .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectroscopy. X-ray crystallography has also been employed to determine the crystal and molecular structures of methoxybenzo[b]thiophenes, providing detailed information on bond distances, angles, and torsion angles, as well as insights into the intermolecular forces that stabilize the crystal lattice . These structural analyses are essential for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and decarboxylation. For example, the bromination and nitration of 4-methoxybenzo[b]thiophen typically yield 7-substituted products, while its 3-methyl derivative gives a mixture of 2- and 7-substituted compounds . Decarboxylation reactions have also been studied, with some derivatives being stable under certain conditions while others readily undergo decarboxylation or demethylation . These reactions are significant for the functionalization and further development of benzo[b]thiophene-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect the electron distribution within the molecule, which in turn can influence reactivity and stability. The "abnormal" bromination selectivity observed in some derivatives is attributed to a special electron structure and "non-planar" conjugated model, which affects the electron delocalization and reaction active energy . The physical properties, such as melting points, solubility, and stability, are also determined by the molecular structure and substituents present in the benzo[b]thiophene derivatives .

Scientific Research Applications

Chemical Properties and Reactions

  • Methyl 5-methoxybenzo[b]thiophene-2-carboxylate demonstrates interesting chemical behaviors in various reactions. For instance, it shows stability under certain decarboxylation conditions while readily undergoing demethylation (Jackson & Bowlus, 1980). This property is significant for chemical syntheses where selective reactivity is required.

Synthesis of Derivatives

  • The compound is pivotal in the synthesis of various derivatives. For example, it has been used in the production of a range of amines and thiouronium salts, which are valuable in pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971). The ability to generate a variety of derivatives broadens its applicability in different fields of research.

Photochromic Properties

  • Methyl 5-methoxybenzo[b]thiophene-2-carboxylate plays a role in the synthesis of photochromic compounds. These compounds have applications in areas like material sciences and optical technologies (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000). Photochromic materials are essential in the development of smart lenses and other light-responsive materials.

Structural Studies

  • The compound has also been a subject of structural studies, which helps in understanding its molecular conformation and behavior in different chemical environments. For instance, X-ray crystallography studies have been conducted to determine its structural configuration, providing insights into its chemical behavior (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996). Such studies are crucial for designing drugs and materials with specific properties.

Applications in Medicinal Chemistry

  • It is important in the field of medicinal chemistry, particularly in the synthesis of potential anticancer agents. The ability to incorporate this compound into larger, biologically active molecules makes it a valuable component in drug discovery (Ghorab, Bashandy, & Alsaid, 2014). Its inclusion in drug synthesis can lead to the development of new therapeutic agents.

Safety And Hazards

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” is classified as an irritant . It is recommended to handle it with care, wearing appropriate personal protective equipment .

Future Directions

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” has potential applications in various fields such as medical and organic synthesis . Its future directions could involve further exploration of its properties and potential applications in these fields.

properties

IUPAC Name

methyl 5-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPCNZRDJYLVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631719
Record name Methyl 5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate

CAS RN

19492-99-0
Record name Methyl 5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl thioglycolate (0.647 mL, 7.14 mmol, 1.1 eq.) in 14 mL of DMSO was added NaH 50% (0.405 g, 10.1 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-5-methoxybenzaldehyde (1.00 g, 6.49 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off and dried to obtain 0.199 g of the title compound as off-white solid.
Quantity
0.647 mL
Type
reactant
Reaction Step One
Name
Quantity
0.405 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Miralinaghi, C Schmitt, RW Hartmann… - …, 2014 - Wiley Online Library
The inhibition of 17β‐hydroxysteroid dehydrogenase type 1 (17β‐HSD1), which catalyzes the conversion of estrone into the potent estrogen receptor agonist estradiol (E2), is discussed …
JY Lee - 2023 - scholarworks.unist.ac.kr
(a) Arene with an ortho-alkynyl or alkenyl group activated by reagents produces benzothiophenes through intramolecular cyclization. (b) Functionalized arene and alkyne react with …
Number of citations: 0 scholarworks.unist.ac.kr
I Lee, BP Lieberman, S Li, C Hou, M Makvandi… - Nuclear Medicine and …, 2016 - Elsevier
Introduction Nine novel analogues were synthesized including a 6-carbon spacer analogue of ISO-1 (7). They have moderate binding affinity for sigma-2 (σ 2 ) receptors and high …
Number of citations: 14 www.sciencedirect.com
E Yu - 2023 - scholarworks.unist.ac.kr
Heterocycles are highly valuable scaffolds for many useful organic compounds and are frequently found in complex natural products and pharmaceuticals. Their usefulness and …
Number of citations: 0 scholarworks.unist.ac.kr

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